Tert-butyl4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O3 and a molecular weight of 284.4 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its tert-butyl ester group, which provides stability and reactivity in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-hydroxypiperidine: Similar in structure but with different functional groups.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used in targeted protein degradation.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Another piperidine derivative with distinct applications.
Uniqueness
Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H28N2O3 |
---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-piperidin-4-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-10-6-15(19,7-11-17)12-4-8-16-9-5-12/h12,16,19H,4-11H2,1-3H3 |
InChI Key |
OEHTWWPRGLHVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CCNCC2)O |
Origin of Product |
United States |
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